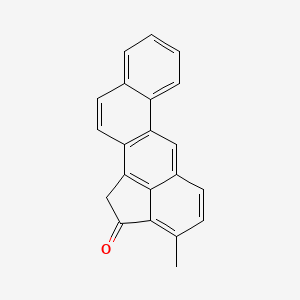

3-Methylcholanthrene-2-one

説明

Structure

3D Structure

特性

CAS番号 |

3343-08-6 |

|---|---|

分子式 |

C21H14O |

分子量 |

282.3 g/mol |

IUPAC名 |

3-methyl-1H-benzo[j]aceanthrylen-2-one |

InChI |

InChI=1S/C21H14O/c1-12-6-7-14-10-17-15-5-3-2-4-13(15)8-9-16(17)18-11-19(22)20(12)21(14)18/h2-10H,11H2,1H3 |

InChIキー |

WZVWVFJAIXIJNQ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

正規SMILES |

CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

他のCAS番号 |

3343-08-6 |

同義語 |

3-methylcholanthrene-2-one 3MC-2-one |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Analog Development for Mechanistic Investigations of 3 Methylcholanthrene 2 One

Laboratory Synthesis Strategies for 3-Methylcholanthrene-2-one and its Isomers

The synthesis of this compound (3-MC-2-one) is primarily understood through its role as a metabolite of its parent compound, 3-MC. Research indicates that it is formed in vivo through metabolic oxidation processes. nih.govoup.com

A chromatographic investigation of 3-methylcholanthrene (B14862) metabolism by rat-liver homogenates revealed the formation of both 3-Methylcholanthrene-1-one (B1208625) and this compound. nih.gov These ketones are believed to arise from the chemical oxidation of their corresponding hydroxylated precursors, 1-hydroxy-3-methylcholanthrene (B1201948) and 2-hydroxy-3-methylcholanthrene (B1205650). nih.gov Further studies have confirmed that 3-MC-2-one is an identified metabolite when 2S-hydroxy-3-methylcholanthrene is incubated with rat liver microsomes. oup.com Similarly, the 1-keto isomer has been identified as a major metabolite in human bone marrow preparations. nih.govpsu.edu

While direct, large-scale laboratory synthesis of 3-MC-2-one is not extensively documented, a plausible synthetic route can be inferred from the successful synthesis of its isomer, 1-keto-3-MC. This method involves the benzylic oxidation of the parent hydrocarbon, 3-MC, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in an aqueous acetic acid solution. mdpi.com This approach suggests a viable pathway for the targeted synthesis of 3-MC-2-one from a suitable precursor.

| Metabolite | Precursor | Biological System | Key Findings |

| This compound | 3-Methylcholanthrene / 2-Hydroxy-3-methylcholanthrene | Rat liver homogenates, Rat liver microsomes | Formed via oxidation of the hydroxyl precursor. nih.govoup.com |

| 3-Methylcholanthrene-1-one | 3-Methylcholanthrene / 1-Hydroxy-3-methylcholanthrene | Rat liver homogenates, Human bone marrow | Identified as a major metabolite. nih.govnih.govpsu.edu |

| 2-keto-3-MC | 3-Methylcholanthrene | Mouse intestinal tract | Detected as a metabolite after intravenous administration of 3-MC. aacrjournals.org |

Stereoselective and Regioselective Synthetic Routes

The synthesis of 3-MC-2-one through biological pathways demonstrates inherent selectivity. The metabolic conversion of 2-hydroxy-3-methylcholanthrene to 3-MC-2-one is a regioselective process, specifically targeting the hydroxyl group at the 2-position for oxidation. oup.com Studies on the metabolism of the 2S-enantiomer of hydroxy-3-methylcholanthrene specifically yielded 3-MC-2-one, indicating that the metabolic synthesis can be stereoselective. oup.com

For laboratory synthesis, the oxidation of a specific precursor like 2-hydroxy-3-methylcholanthrene would be a regioselective strategy. The use of an oxidizing agent like DDQ, as demonstrated in the synthesis of the 1-keto isomer, allows for the conversion of a benzylic alcohol to a ketone, providing a regioselective route to these derivatives. mdpi.com

Development of Radiolabeled Variants for Tracing Studies

Radiolabeling is a critical technique for tracing the distribution, metabolism, and binding of carcinogenic compounds in biological systems. While tritium-labeled 3-methylcholanthrene ([³H]MC) is commercially available and has been used in photoaffinity labeling of the Ah receptor, specific methods for the synthesis of radiolabeled this compound are not detailed in the reviewed literature. wikipedia.org Similarly, studies have utilized ¹²⁵I-labeled antibodies to study the distribution of alloantibodies in mice bearing 3-MC-induced sarcomas, but this does not involve labeling of the carcinogen itself. mdpi.com The development of radiolabeled 3-MC-2-one would be a valuable tool for future studies to specifically track the fate of this metabolite.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is fundamental to elucidating why certain metabolites are carcinogenic. The identification of 1-keto-3-MC and 2-keto-3-MC as metabolites, some of which are known to be carcinogenic, provides a basis for designing analogs to probe the structural features essential for biological activity. nih.govnih.gov

Rational Design Principles for Modulating Biological Activity

Rational analog design for 3-MC-2-one would logically focus on modifying key structural features to observe resulting changes in biological activity. Based on the metabolic pathways, key principles would include:

Modification of the Ketone Group: Converting the ketone to other functional groups (e.g., alcohol, ester, oxime) could determine the importance of this specific moiety for receptor binding or metabolic stability. The metabolic interconversion of the ketone and hydroxyl groups suggests this position is critical. nih.gov

Alteration of the Methyl Group: The methyl group at the 3-position is a defining feature. Synthesizing analogs where this is replaced with other alkyl groups, halogens, or a simple hydrogen could reveal its role in the compound's carcinogenic activity.

Ring Substitution: Introducing substituents (e.g., hydroxyl, methoxy, fluoro) at various positions on the polycyclic aromatic rings could alter electronic properties, solubility, and interaction with metabolic enzymes or cellular targets like the aryl hydrocarbon receptor (AhR).

Synthesis of Specific Structural Analogs and Derivatives

While the synthesis of a broad library of analogs based on the 3-MC-2-one structure is not widely reported, methods for creating related derivatives exist. For instance, the synthesis of 3-hydroxymethylcholanthrene-1-one and 3-hydroxymethylcholanthrene-2-one (B13433816) has been described, demonstrating that modifications at the methyl group are feasible. nih.gov Furthermore, the synthesis of various other oxygenated derivatives of 3-MC, such as cis- and trans-1,2-dihydroxy-3-methylcholanthrene, provides a toolbox of synthetic reactions that could be applied to the 3-MC-2-one scaffold to generate novel analogs for SAR studies. nih.govoup.com

| Derivative Type | Synthetic Approach | Potential Research Value |

| Hydroxylated Analogs | Reduction of the ketone group (e.g., with sodium borohydride) mdpi.com | Study the interconversion with ketones and the role of the hydroxyl group in toxicity. |

| Alkylated Analogs | Start from different methylated precursors in a multi-step synthesis. | Determine the influence of the alkyl group size and position on carcinogenicity. |

| Deoxygenated Analogs | Exhaustive deoxygenation of the keto acetate (B1210297) precursor. | Establish a baseline of activity for the parent hydrocarbon ring system. |

Derivatization Strategies for Enhancing Research Utility

The primary application of derivatization for compounds like 3-MC-2-one is to facilitate their detection and quantification in complex biological matrices. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are standard for identifying and measuring PAH metabolites. oup.comnih.gov Although the ketone metabolites of 3-MC have been successfully analyzed in their underivatized form, derivatization can be employed to enhance sensitivity or improve chromatographic properties. For example, derivatizing agents that introduce fluorescent tags could lower detection limits in fluorescence-based assays. While specific derivatization protocols for 3-MC-2-one are not detailed, general methods for derivatizing ketones are well-established in analytical chemistry and could be adapted for this purpose.

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on This compound . The existing body of research does not provide the specific data required to populate the detailed outline provided in the user's instructions.

The vast majority of scientific studies and available data focus on the parent compound, 3-Methylcholanthrene (3-MC) . While research mentioning "this compound" exists, particularly in the context of its metabolism by rat liver microsomes oup.com, this information is insufficient to elaborate on the specific molecular and cellular mechanisms of action as outlined.

Specifically, there is a lack of detailed, publicly accessible research findings concerning:

The binding dynamics and activation mechanisms of this compound with the Aryl Hydrocarbon Receptor (AhR).

The role of the AhR Nuclear Translocator (ARNT) in complex formation with this compound.

Differential AhR-mediated gene regulation by this compound compared to other ligands.

The cross-talk between this compound and other receptor systems like the Estrogen and Androgen receptors.

Comprehensive data on gene expression and protein modulation specifically induced by this compound.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" is not feasible at this time due to the limited availability of specific research data for this particular compound.

Molecular and Cellular Mechanisms of Action of 3 Methylcholanthrene 2 One in Preclinical Research Systems

Regulation of Gene Expression and Protein Modulation by 3-Methylcholanthrene-2-one

Induction of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450s, GSTs) in Research Models

This compound (also referred to as 2-keto-3-methylcholanthrene or 3MC-2-one) is a recognized metabolite of the potent polycyclic aromatic hydrocarbon, 3-methylcholanthrene (B14862) (3-MC). Its formation is a direct consequence of the metabolic activity of xenobiotic metabolizing enzymes, such as cytochrome P450 monooxygenases, acting on the parent compound. In preclinical research, this compound has been identified as a metabolic product in various systems, including rat liver microsomes and within the intestinal tract of mice, confirming its generation in vivo. sjweh.fi

Specific research detailing the direct effects of this compound on the transcriptional and post-transcriptional regulation of xenobiotic metabolizing enzyme genes is not extensively available in the reviewed scientific literature. Studies have largely focused on the parent compound, 3-methylcholanthrene, which is a known potent inducer of Cytochrome P450 genes (such as CYP1A1 and CYP1B1) through the aryl hydrocarbon receptor (AhR) pathway. While this compound is a product of this enzymatic activity, its own capacity to modulate the expression of these or other enzymes has not been clearly elucidated.

The primary significance of this compound in the context of xenobiotic metabolism lies in its potent biological activity as a mutagen and tumor initiator. Its formation represents a critical activation step of the procarcinogen 3-methylcholanthrene into a more directly acting toxicant. Research has demonstrated that this compound exhibits significant mutagenic and tumorigenic properties, in some cases equipotent to the parent compound.

In mutagenicity assays using Salmonella typhimurium strains TA98 and TA100, this compound was identified as one of the most active metabolites. aacrjournals.org When activated by liver microsomes, it was the third most active mutagenic compound tested in strain TA98, following 1-hydroxy-3-methylcholanthrene (B1201948) and a trihydroxy-metabolite. aacrjournals.org With a purified monooxygenase system, this compound was the second most active substrate in producing mutations in strain TA100. aacrjournals.org This high mutagenic potential underscores the importance of the metabolic pathways that lead to its formation.

Furthermore, studies on its tumor-initiating activity on mouse skin found this compound to be approximately as potent as 3-methylcholanthrene itself. aacrjournals.org In studies using newborn mice, which are highly sensitive to chemical carcinogens, this compound was found to be a potent inducer of pulmonary tumors, with an activity level approximately one-half to one-third that of another key metabolite, 1,9,10-trihydroxy-9,10-dihydro-3-methylcholanthrene. aacrjournals.org The significant carcinogenic potential of this metabolite highlights its importance in research aimed at understanding the mechanisms of chemical carcinogenesis by polycyclic aromatic hydrocarbons.

Table 1: Relative Mutagenic Activity of this compound Data derived from studies using *Salmonella typhimurium and Chinese hamster V79 cells.*

| Compound | Test System | Metabolic Activation | Relative Mutagenic Activity aacrjournals.org |

|---|---|---|---|

| This compound | S. typhimurium TA98 | Microsomes | Third most active metabolite tested |

| This compound | S. typhimurium TA100 | Purified Monooxygenase | Second most active metabolite tested |

| This compound | Chinese Hamster V79 Cells | Microsomes | High mutagenic activity, comparable to other active metabolites |

Transcriptional and Post-Transcriptional Regulatory Events

Modulation of Cell Cycle Regulatory Proteins and Pathways

Detailed preclinical research focusing specifically on the molecular mechanisms by which this compound modulates cell cycle regulatory proteins and associated pathways is limited in the available scientific literature. While extensive research has been conducted on the parent compound, 3-methylcholanthrene, demonstrating its ability to cause cell cycle arrest through various mechanisms, similar specific data for the 2-one metabolite is not provided in the search results. nih.govplos.org

There is no specific information available from the searched literature detailing the direct effects of this compound on the expression or activity of individual cyclin-dependent kinases (CDKs) or their regulatory cyclin partners.

While the potent tumorigenic activity of this compound suggests it profoundly impacts cell proliferation, specific studies demonstrating its capacity to induce cell cycle arrest and the underlying mechanisms (e.g., activation of CDK inhibitors like p21 or p27) are not described in the provided search results. aacrjournals.orgaacrjournals.org

Table 2: Tumorigenic Activity of this compound in Mouse Models Data derived from studies on mouse skin and in newborn mice.

| Compound | Research Model | Endpoint | Observed Activity aacrjournals.org |

|---|---|---|---|

| This compound | Mouse Skin | Tumor Initiation | Approximately equipotent to 3-methylcholanthrene |

| This compound | Newborn Mice (i.p. injection) | Pulmonary Tumors | Highly active; next most active compound after 3-methylcholanthrene |

Effects on Cyclin-Dependent Kinases and Cyclins

Cellular Responses and Signaling Pathway Perturbations in Research Systems

Exposure to 3-MC triggers significant cellular stress responses, most notably the induction of oxidative stress and the subsequent activation of protective antioxidant signaling pathways. nih.govspandidos-publications.com

Preclinical studies demonstrate that 3-MC exposure disrupts the cellular redox balance, leading to oxidative stress. nih.govwikipedia.org In mouse models, acute exposure to 3-MC was found to induce serious oxidative stress in the liver. nih.gov This state of oxidative stress acts as a signal that triggers an adaptive antioxidant response, primarily through the Nrf2/ARE pathway. nih.govwikipedia.org However, chronic exposure models suggest that long-term insult can impair the cell's ability to manage this stress by downregulating key antioxidant synthesis pathways. spandidos-publications.com

A primary mechanism by which 3-MC induces oxidative stress is through the generation of Reactive Oxygen Species (ROS). nih.gov ROS are highly reactive molecules derived from oxygen, such as superoxide (B77818) anion (O₂•−) and hydrogen peroxide (H₂O₂), that can damage cellular macromolecules. nih.govnih.gov Research has shown that 3-MC significantly increases ROS levels in the liver of mice. nih.gov This is partly attributed to its role as an inducer of cytochrome P450 enzymes, which are known to produce ROS as a byproduct of their metabolic activity. nih.gov Other studies have also identified the generation of singlet oxygen, another form of ROS, following exposure to 3-MC. repec.org

The cellular response to the increase in ROS and oxidative stress involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through a promoter element known as the Antioxidant Response Element (ARE). nih.govmdpi.com

In response to 3-MC, the induced oxidative stress signal activates the Nrf2/ARE pathway. nih.gov This activation is characterized by increased mRNA levels of Nrf2 and associated kinases like p38 and Erk2. nih.gov The activated Nrf2 then drives the transcription of its target genes to combat the oxidative insult. nih.govnih.gov Research findings have documented significantly increased mRNA levels of several Nrf2/ARE target genes 24 hours after 3-MC treatment, including enzymes involved in glutathione (B108866) metabolism and antioxidant defense. nih.gov

Table 2: Nrf2/ARE Pathway Target Gene Response to 3-Methylcholanthrene

| Gene | Encoded Protein/Enzyme | Function | Observed Effect (mRNA level) | Source(s) |

|---|---|---|---|---|

| Nqo1 | NAD(P)H: quinone oxidoreductase 1 | Detoxification of quinones | Significantly Increased | nih.gov |

| Gpx | Glutathione Peroxidase | Detoxification of peroxides | Significantly Increased | nih.gov |

| GR | Glutathione Reductase | Regenerates reduced glutathione (GSH) | Significantly Increased | nih.gov |

| GS | Glutathione Synthetase | Glutathione synthesis | Significantly Increased | nih.gov |

| Sod1 | Superoxide Dismutase 1 | Detoxification of superoxide radicals | Significantly Increased | nih.gov |

| Sod2 | Superoxide Dismutase 2 | Detoxification of superoxide radicals | Significantly Increased | nih.gov |

Glutathione (GSH) is a critical endogenous antioxidant, essential for maintaining cellular redox balance and detoxifying harmful substances. spandidos-publications.commdpi.com The impact of 3-MC on glutathione homeostasis appears to be dependent on the duration of exposure.

Conversely, studies using liver cells chronically exposed to 3-MC revealed a different mechanism of GSH depletion. spandidos-publications.comnih.gov In these transformed cells, GSH levels were significantly lower compared to non-tumorigenic control cells. spandidos-publications.comnih.gov This was not due to a lack of precursors, as metabolites like cysteine were elevated. nih.gov Instead, the research identified a marked reduction in the expression of γ-glutamylcysteine ligase (GCL), the enzyme that performs the rate-limiting step in GSH synthesis. spandidos-publications.comnih.gov This suggests that chronic 3-MC exposure can lead to the suppression of GCL, thereby inhibiting GSH biosynthesis and rendering cells more vulnerable to oxidative stress. spandidos-publications.comnih.gov

Activation of Nrf2/ARE Signaling Pathway

Effects on Cellular Proliferation and Differentiation Processes in In Vitro Models

This compound, an oxygenated metabolite of the potent polycyclic aromatic hydrocarbon (PAH) carcinogen 3-methylcholanthrene (3-MC), demonstrates significant biological activity, particularly in processes related to cellular proliferation. Research has identified it as a potent mutagen, indicating its capacity to induce genetic alterations that can lead to uncontrolled cell growth and a failure of normal differentiation pathways.

In comparative studies, this compound has been shown to be a more potent mutagen than its parent compound in certain assays. Its mutagenic activity has been evaluated in both bacterial and mammalian cell systems, revealing its role as a key reactive intermediate. A pivotal study assessed the ability of various 3-MC metabolites to induce mutations in Salmonella typhimurium strain TA100 and in Chinese hamster V79 cells, a well-established in vitro model for mammalian mutagenesis. aacrjournals.org

The findings revealed that this compound was the second most active substrate in inducing mutations when activated by either hepatic microsomes or a purified monooxygenase system. aacrjournals.org When using the purified enzyme system with S. typhimurium, the metabolites generated from this compound were significantly more mutagenic than those formed from the parent 3-MC compound. aacrjournals.org This enhanced mutagenic potential underscores its likely role in the initiation of carcinogenesis by causing permanent DNA damage, which can disrupt the genes controlling cell cycle and proliferation. While direct studies on cellular differentiation are limited, the potent mutagenicity of this compound is intrinsically linked to the disruption of normal cellular development and the promotion of a proliferative, undifferentiated state characteristic of neoplasia.

Table 1: Relative Mutagenic Activity of 3-Methylcholanthrene Metabolites

This interactive table summarizes the comparative mutagenic potential of this compound against its parent compound and other metabolites in different in vitro test systems, as reported in scientific literature. aacrjournals.org

| Compound | Metabolic Activator | Target Cell | Relative Mutagenic Activity |

| This compound | Hepatic Microsomes | S. typhimurium TA100 | Second most active substrate |

| This compound | Purified Monooxygenase | S. typhimurium TA100 | Second most active substrate |

| This compound | Hepatic Microsomes | Chinese Hamster V79 | High mutagenic activity |

| 3-Methylcholanthrene (Parent) | Hepatic Microsomes / Purified Monooxygenase | S. typhimurium TA100 | Baseline activity |

| 1-Hydroxy-3-methylcholanthrene | Purified Monooxygenase | S. typhimurium TA100 | Third most active substrate |

| 3-Methylcholanthrene-1-one (B1208625) | Hepatic Microsomes | S. typhimurium TA100 | Third most active substrate |

| 2-Hydroxy-3-methylcholanthrene (B1205650) | Both systems | S. typhimurium TA100 | Poorly metabolized/low activity |

Mechanisms of Apoptosis and Necrosis Induction in Cellular Research

Direct research specifically detailing the induction of apoptosis (programmed cell death) and necrosis (uncontrolled cell death) by this compound is limited in preclinical studies. However, related research provides insight into plausible mechanisms by which this metabolite could induce cellular damage leading to cell death.

One potential mechanism involves the generation of reactive oxygen species (ROS). A study investigating the phototoxicity of oxygenated PAHs found that 3-keto-3-methylcholanthrene (an alternative name for this compound) generates singlet oxygen when irradiated with UVA light. nih.gov The production of this highly reactive form of oxygen was shown to induce lipid peroxidation. nih.gov Lipid peroxidation is a process that damages cellular membranes, including the plasma membrane and membranes of organelles like mitochondria and lysosomes. uomustansiriyah.edu.iq Severe membrane damage is a critical event that can trigger both necrotic and apoptotic cell death pathways. antibodiesinc.comcellsignal.com Disruption of the mitochondrial membrane, for example, can lead to the release of pro-apoptotic factors, while widespread loss of plasma membrane integrity is a hallmark of necrosis. uomustansiriyah.edu.iqcellsignal.com

Therefore, while the specific signaling cascades (e.g., caspase activation for apoptosis or RIPK1/RIPK3 for necroptosis) have not been explicitly elucidated for this compound, its ability to generate ROS and induce destructive lipid peroxidation represents a scientifically supported mechanism through which it can cause cell death.

Table 2: Potential Mechanisms of Cell Death Induction by this compound

This table outlines the inferred mechanisms by which this compound may lead to cellular demise based on available research.

| Mechanism | Initiating Event | Cellular Consequence | Potential Outcome |

| Reactive Oxygen Species (ROS) Generation | UVA photoirradiation nih.gov | Production of singlet oxygen nih.gov | Oxidative stress |

| Lipid Peroxidation | Action of singlet oxygen on lipids nih.gov | Damage to cellular and organelle membranes | Loss of membrane integrity, cell swelling uomustansiriyah.edu.iq |

| Cell Death | Severe membrane and organelle damage | Release of intracellular contents / pro-apoptotic factors | Necrosis or Apoptosis antibodiesinc.comcellsignal.com |

Inflammation and Immune Response Modulation in Research Models

There is a notable lack of research specifically investigating the direct effects of this compound on inflammatory pathways and immune system modulation in preclinical models. The majority of studies on this topic have focused on its parent compound, 3-methylcholanthrene (3-MC), which is a well-documented immunomodulatory agent. nih.govaacrjournals.orgacs.org

3-MC has been shown to induce local inflammation and modulate both innate and adaptive immune responses, a process that can paradoxically contribute to or inhibit carcinogenesis. aacrjournals.orgoup.com For instance, research has demonstrated that 3-MC-induced carcinogenesis is influenced by host-derived inflammatory mediators like Interleukin-1β (IL-1β) and is associated with the infiltration of immune cells such as macrophages and neutrophils at the site of application. aacrjournals.orgnih.gov

Given that this compound is a primary, highly reactive metabolite of 3-MC, it is plausible that it could play a role in the inflammatory and immunomodulatory effects attributed to the parent compound. As a reactive molecule, it could potentially interact with cellular components to generate danger signals that trigger inflammatory responses. However, without direct experimental evidence, this remains speculative. The specific role of this compound in modulating cytokine production, immune cell proliferation, or function is an area that requires further investigation.

Metabolic Pathways and Biotransformation of 3 Methylcholanthrene 2 One in Research Settings

Phase I Biotransformation Pathways of 3-Methylcholanthrene-2-one

Phase I reactions primarily involve the introduction or exposure of functional groups on the parent compound, often through oxidation, reduction, or hydrolysis. In the context of this compound, these initial metabolic steps are crucial in shaping its subsequent interactions within a biological system.

Cytochrome P450-Mediated Oxidation and Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidative metabolism of this compound. nih.govcapes.gov.brresearchgate.net These enzymes, particularly isoforms induced by exposure to polycyclic aromatic hydrocarbons like 3-MC itself, are responsible for catalyzing the addition of oxygen to the molecule. nih.govcapes.gov.brnih.gov This process can lead to the formation of various hydroxylated metabolites. nih.govaacrjournals.orgoup.com

Research using rat liver microsomes has demonstrated that this compound can be metabolized into its corresponding hydroxy compounds. nih.gov Specifically, studies have identified the formation of 1-hydroxy-3-methylcholanthrene (B1201948) and 2-hydroxy-3-methylcholanthrene (B1205650) from 3-methylcholanthrene (B14862), with subsequent oxidation leading to the formation of 3-methylcholanthrene-1-one (B1208625) and this compound. nih.gov The enzymatic conversion of the ketone back to the hydroxy form and further to dihydroxy compounds also occurs. nih.gov The induction of specific CYP isozymes, such as those in the CYP1A and CYP1B families, is a key factor in the rate and profile of these oxidative reactions. oup.comoup.com For instance, CYP1B1 has been identified as a primary enzyme responsible for the metabolic activation of 3-MC to genotoxic metabolites. oup.comoup.com

Formation of Reactive Metabolites and DNA Adducts in Research Contexts

A significant consequence of the Phase I metabolism of this compound and its parent compound, 3-MC, is the generation of highly reactive electrophilic intermediates. nih.govwikipedia.org These reactive metabolites, which can include diol epoxides, are capable of covalently binding to cellular macromolecules, most notably DNA, to form DNA adducts. oup.comebi.ac.uktandfonline.com The formation of these adducts is considered a critical initiating event in chemical carcinogenesis. nih.govtandfonline.com

Studies have shown that metabolites of 3-MC, including the keto-metabolite this compound, can be further activated to products that are mutagenic in bacterial and mammalian cell assays. aacrjournals.org In fact, this compound was identified as the second most active substrate in producing mutagenic metabolites in certain experimental systems. aacrjournals.org The binding of these reactive metabolites to DNA is not random; specific adducts have been identified. aacrjournals.org Research has revealed the formation of multiple DNA adducts in cells treated with 3-MC, and the pattern and quantity of these adducts can be influenced by the specific metabolic pathways that are active in the tissue. aacrjournals.orgoup.comebi.ac.uk

Phase II Biotransformation Pathways of this compound

Following Phase I reactions, the modified compound can undergo Phase II biotransformation, which involves conjugation with endogenous molecules. These reactions generally increase the water solubility of the xenobiotic, facilitating its excretion from the body.

Glucuronidation and Sulfation Conjugation

Glucuronidation is a major Phase II detoxification pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the xenobiotic. oup.com This process has been studied in the context of 3-MC and its metabolites. Pretreatment of rats with 3-MC has been shown to increase the rate of glucuronide production for certain substrates. nih.gov Studies on related polycyclic aromatic hydrocarbons have demonstrated that 3-MC induction can enhance the glucuronidation of hydroxylated metabolites. karger.com

Sulfation, another important conjugation reaction, is catalyzed by sulfotransferases (SULTs). acs.orgresearchgate.net This pathway involves the transfer of a sulfonate group to the hydroxylated metabolites of compounds like this compound. Research has indicated that treatment with 3-MC can increase the sulfonation of certain phenolic compounds in both liver and intestine. nih.gov

Glutathione (B108866) Conjugation and Detoxification Mechanisms

Glutathione (GSH) conjugation, mediated by glutathione S-transferases (GSTs), represents a crucial detoxification mechanism for electrophilic metabolites. tandfonline.comru.nl This pathway involves the attachment of the tripeptide glutathione to reactive intermediates, neutralizing their electrophilicity and rendering them more water-soluble for excretion. spandidos-publications.com

In the context of 3-methylcholanthrene metabolism, a glutathione conjugate has been detected, suggesting the involvement of this pathway in its detoxification. nih.gov Studies on benzo[a]pyrene, another polycyclic aromatic hydrocarbon, have shown that its reactive diol-epoxide metabolites can be conjugated with GSH. oup.compsu.edu Interestingly, chronic exposure to 3-MC has been shown to lead to lower intracellular levels of GSH, potentially by downregulating its synthesis. spandidos-publications.com This depletion of GSH could impair the cell's ability to detoxify reactive metabolites, thereby increasing the risk of cellular damage. spandidos-publications.com

Influence of Metabolic Fate on Research Outcomes and Compound Activity

The metabolic transformation of this compound is a determining factor in its ultimate biological effects observed in research settings. The balance between Phase I activation and Phase II detoxification pathways dictates whether the compound is safely eliminated or converted into a potent mutagen and carcinogen.

The induction of specific CYP450 enzymes can significantly alter the metabolic profile and, consequently, the biological activity of 3-MC and its derivatives. nih.govoup.com For example, the induction of CYP1A1 and CYP1B1 enhances the formation of reactive metabolites and DNA adducts, which is directly linked to the mutagenic and carcinogenic potential of the parent compound. oup.comoup.comtandfonline.com Conversely, robust Phase II conjugation pathways, such as glucuronidation and glutathione conjugation, can mitigate the toxicity by facilitating the excretion of potentially harmful metabolites. nih.govnih.govkarger.com

The interplay between these metabolic pathways is complex and can be influenced by a variety of factors, including the specific tissue, the expression levels of different metabolizing enzymes, and prior exposure to inducing agents. nih.govacs.org Therefore, understanding the metabolic fate of this compound is essential for interpreting the results of toxicological and carcinogenesis studies and for elucidating the mechanisms underlying its biological activity.

Application of 3 Methylcholanthrene 2 One in Experimental Models for Mechanistic Research

Utilization in In Vitro Cellular Research Models

In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of 3-Methylcholanthrene (B14862), eliminating the systemic complexities of a whole organism. These models are crucial for studying mechanisms of toxicity, metabolic activation, and neoplastic transformation at the cellular level.

Immortalized cell lines, which can proliferate indefinitely in culture, offer a consistent and reproducible system for studying the effects of 3-MC.

In studies using the immortalized rat-2 cell line, treatment with 3-MC did not cause immediate morphological transformation but led to the formation of colonies in soft agar, a hallmark of cancerous cells. Cell lines derived from these colonies showed increased proliferation rates and enhanced expression of the Ha-ras oncogene, indicating that 3-MC can activate key cancer-related genes. nih.gov

The H4IIE rat hepatoma cell line is another valuable model, particularly for studying the aryl hydrocarbon receptor (AHR) signaling pathway, which is critical for the metabolic activation of compounds like 3-MC. oup.com Research using H4IIE cells has investigated how 3-MC affects growth hormone signaling pathways, demonstrating that while 3-MC down-regulates certain liver-specific enzymes, it does not interfere with the initial steps of the growth hormone signal transduction via STAT5b. oup.com Furthermore, studies on various rat hepatomas, including well-differentiated Morris hepatomas, have shown that pretreatment with 3-MC significantly increases the metabolic activity (ring hydroxylation) of other carcinogens, although this effect varies between different tumor lines. dntb.gov.ua

In the context of human cells, 3-MC has been used to transform SV40-immortalized human urinary tract epithelial cells, making them capable of forming tumors in animal models. medscape.com This stepwise transformation provides a model to study the genetic and phenotypic changes required for human cell carcinogenesis. nih.govmedscape.com 3-MC is also known to elicit estrogenic activity in MCF-7 human breast cancer cells and to bind to the AHR, influencing gene expression. nih.gov Although less common than in rodent models, 3-MC has been used to induce mammary carcinomas in mice. uevora.pt

| Cell Line | Organism/Tissue of Origin | Key Research Finding with 3-Methylcholanthrene | Reference |

|---|---|---|---|

| Rat-2 | Rat Embryo Fibroblast | Induced anchorage-independent growth and increased expression of the Ha-ras oncogene. | nih.gov |

| H4IIE | Rat Hepatoma | Used to study AHR signaling and the effect of 3-MC on growth hormone pathways and cytochrome P450 regulation. | oup.com |

| Morris Hepatomas (e.g., 5123C, 7800) | Rat Hepatoma | Pretreatment increased ring hydroxylation of 2-acetamidofluorene, demonstrating induction of metabolic enzymes. | dntb.gov.ua |

| SV-HUC-1 | SV40-Immortalized Human Uroepithelial Cells | Transformed cells to become tumorigenic, allowing study of multi-step human cell carcinogenesis. | nih.govmedscape.com |

| MCF-7 | Human Breast Cancer | Elicits estrogenic activity and activates the AHR, leading to changes in gene expression. | nih.gov |

Primary cell cultures, derived directly from living tissue, and organotypic models, which aim to recreate the three-dimensional structure of an organ, offer a higher level of physiological relevance compared to immortalized cell lines. tandfonline.comnih.gov These models better represent the complex interactions between different cell types and the extracellular matrix. tandfonline.comnih.gov

For instance, a microfluidic organotypic culture (MPOC) system using primary rat and human hepatocytes has been employed to study liver functions. mdpi.com In this model, 3-MC was used as a chemical inducer to create specific metabolic patterns, demonstrating the system's ability to recapitulate the liver's xenobiotic metabolism. mdpi.com Such advanced models are critical for bridging the gap between simple 2D cultures and complex in vivo systems, allowing for more accurate toxicological assessments. tandfonline.comnih.gov The development of organotypic models is seen as essential for advancing in vitro toxicology and reducing reliance on animal testing. nih.gov

Three-dimensional (3D) human tissue models represent the cutting edge of in vitro research, emulating the biochemistry and mechanics of in vivo tissues with greater fidelity than 2D cultures. nih.govresearchgate.net These models are particularly valuable for studying the metabolism of xenobiotics, or foreign compounds, like 3-MC.

A prominent example is the EpiDerm™ 3D human epidermis model. nih.govresearchgate.netcapes.gov.br Studies have compared the expression of xenobiotic metabolizing enzymes in this model to that of human skin. nih.govcapes.gov.br While the basal expression of cytochrome P450 (CYP) enzymes was low in the EpiDerm™ model, treatment with 3-MC caused a significant induction of CYP1A1 and CYP1B1 activity. nih.govresearchgate.netcapes.gov.br This response indicates that the metabolic capacity of the EpiDerm™ model is representative of human skin, making it a valuable tool for evaluating the metabolism and toxicity of substances applied to the skin. nih.govresearchgate.netcapes.gov.br Research comparing various in vitro models has concluded that 3D epidermal models are superior to monolayer cultures for mimicking human skin's metabolic functions. researchgate.net

| 3D Model | Key Feature | Finding with 3-Methylcholanthrene | Reference |

|---|---|---|---|

| EpiDerm™ Human Epidermis Model | Reconstituted 3D human epidermis | Significantly induces CYP1A1/1B1 activity, demonstrating a metabolic capacity representative of human skin. | nih.govresearchgate.netcapes.gov.br |

| Microfluidic Organotypic Culture (MPOC) | Primary hepatocytes in a 3D microfluidic system | Used as a tool to induce and study patterns of xenobiotic metabolism in a controlled, tissue-like environment. | mdpi.com |

Primary Cell Cultures and Organotypic Models

3-Methylcholanthrene-2-one as a Research Probe and Inducer

Beyond its use in carcinogenesis models, 3-methylcholanthrene and its metabolites are valuable research tools for investigating fundamental biological processes, particularly those involving receptor-mediated signaling and enzyme induction.

As an AhR Agonist for Investigating Receptor-Mediated Processes

3-Methylcholanthrene is a well-characterized agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in mediating the biological effects of many environmental pollutants. plos.orgfrontiersin.orgnih.govmdpi.com Upon binding to ligands like 3-methylcholanthrene, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). frontiersin.org This binding initiates the transcription of a battery of target genes, including those encoding drug-metabolizing enzymes. plos.orgfrontiersin.org

The use of 3-methylcholanthrene as an AhR agonist has been instrumental in elucidating the signaling pathways regulated by this receptor. For instance, studies have shown that 3-methylcholanthrene-mediated AhR activation can modulate various cellular processes, including cell cycle progression, through interactions with other signaling pathways like the RhoA and PI3K/Ras pathways. plos.org Furthermore, research has demonstrated that 3-methylcholanthrene can induce gene-specific changes in histone modifications and differential oscillatory binding of the AhR to its target promoters. nih.gov

Table 2: Investigating Receptor-Mediated Processes with 3-Methylcholanthrene as an AhR Agonist

| Research Focus | Key Findings |

|---|---|

| Cell Cycle Regulation | 3-Methylcholanthrene-mediated AhR/RhoA activation modulates PTEN/PI3K/Ras/c-Raf signaling pathways, leading to cell-cycle arrest. plos.org |

| Gene Transcription | The ligand-AhR-Arnt complex binds to dioxin responsive elements (DRE) on DNA, initiating the transcription of genes like cytochrome P-450 (CYP). plos.org |

| Receptor Dynamics | 3-Methylcholanthrene induces differential oscillatory binding of AhR to its target promoter regions. nih.gov |

| Cross-talk with other Receptors | 3-Methylcholanthrene has been shown to directly activate estrogen receptor α (ERα) in an AhR-independent manner. researchgate.net |

This table summarizes key research findings on the use of 3-methylcholanthrene to study AhR-mediated processes.

As an Inducer of Specific Enzyme Systems for Drug Metabolism Research

3-Methylcholanthrene is a potent inducer of specific drug-metabolizing enzymes, particularly members of the cytochrome P450 (CYP) 1A subfamily, such as CYP1A1 and CYP1A2. capes.gov.brtandfonline.comjst.go.jpoup.comacs.orgoup.comcdnsciencepub.comnih.gov This property makes it a valuable tool in drug metabolism research for studying the regulation and function of these enzymes.

The induction of CYP1A enzymes by 3-methylcholanthrene is a classic example of AhR-mediated gene expression. tandfonline.com By treating animal models or cell cultures with 3-methylcholanthrene, researchers can significantly increase the expression and activity of these enzymes, allowing for the investigation of their role in the metabolism of various drugs and xenobiotics. jst.go.jpoup.comoup.comcdnsciencepub.comnih.gov

For example, studies have used 3-methylcholanthrene to demonstrate the role of CYP1A induction in the detoxification of certain compounds. Pretreatment of mice with 3-methylcholanthrene has been shown to protect against aristolochic acid-I-induced kidney injury by enhancing its hepatic metabolism and clearance. oup.comnih.gov Conversely, the induction of these enzymes can also lead to the metabolic activation of procarcinogens to their ultimate carcinogenic forms. acs.org

Advanced Analytical and Methodological Approaches in 3 Methylcholanthrene 2 One Research

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods are fundamental in elucidating the structural details of 3-methylcholanthrene-2-one metabolites and characterizing its binding affinities with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, often complementary, techniques for the structural elucidation of metabolites. nih.govfrontlinegenomics.com While MS provides high sensitivity and detailed information about molecular weight and fragmentation patterns, NMR offers critical insights into the precise three-dimensional structure of molecules in solution. nih.govfrontlinegenomics.comgre.ac.uk

In the context of polycyclic aromatic hydrocarbons like the parent compound 3-methylcholanthrene (B14862), GC-MS has been utilized to identify various metabolites. nih.gov The combination of gas chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass-to-charge ratio and fragmentation. nih.govnih.gov For instance, experimental GC-MS data for 3-methylcholanthrene shows characteristic peaks that aid in its identification. nih.gov

Table 1: Comparison of NMR and MS in Metabolite Identification

| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |

|---|---|---|

| Principle | Measures the magnetic properties of atomic nuclei. frontlinegenomics.com | Measures the mass-to-charge ratio of ionized molecules. mdpi.com |

| Strengths | - Provides detailed structural information - Non-destructive biocompare.com - Can identify novel compounds frontlinegenomics.com | - High sensitivity biocompare.com - High throughput lcms.cz - Can identify a large number of metabolites |

| Limitations | - Lower sensitivity compared to MS researchgate.net - Spectral overlap in complex mixtures researchgate.net | - Can be destructive to the sample - May require chemical derivatization nih.gov |

| Primary Output | Spectra showing chemical shifts and coupling constants. gre.ac.uk | Mass spectra showing ion abundance versus m/z. nih.gov |

Fluorescence and UV-Visible (UV-Vis) spectroscopy are indispensable tools for investigating the binding interactions between small molecules and macromolecules such as proteins and DNA. nih.govsciforschenonline.org These techniques can determine binding constants, elucidate binding modes, and provide information about conformational changes upon binding. nih.govsciforschenonline.org

UV-Vis spectroscopy measures the absorption of light by a molecule. biocompare.com Changes in the absorption spectrum of a protein or DNA upon the addition of a ligand like this compound can indicate complex formation. sciforschenonline.org A shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) often signifies an interaction. acs.org

Fluorescence spectroscopy is particularly sensitive for studying binding events. biocompare.com It measures the emission of light from fluorescent molecules (fluorophores). biocompare.com The intrinsic fluorescence of proteins, often from tryptophan and tyrosine residues, can be quenched or enhanced upon ligand binding, providing quantitative data on binding affinity and stoichiometry. sciforschenonline.org When studying non-fluorescent molecules, competitive binding assays with fluorescent probes can be employed. nih.gov

Table 2: Application of Spectroscopic Techniques in Binding Studies

| Technique | Principle | Information Obtained | Example Application |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures absorption of UV and visible light. biocompare.com | - Complex formation - Structural changes sciforschenonline.org | Observing shifts in the Soret band of porphyrins upon ligand binding. acs.org |

| Fluorescence Spectroscopy | Measures emission of light from excited molecules. biocompare.com | - Binding constants - Binding stoichiometry - Conformational changes sciforschenonline.org | Studying drug-DNA interactions by observing the quenching of DNA-bound dye fluorescence. nih.gov |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Metabolite Identification

Chromatographic Methods for Quantification and Separation in Biological Samples

Chromatographic techniques are essential for separating this compound and its metabolites from complex biological matrices and for their precise quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase that is pumped through a stationary phase column. sciex.com It is widely used for the analysis of non-volatile and thermally unstable compounds. chromatographyonline.com When coupled with a suitable detector, such as a UV or fluorescence detector, HPLC can be used for the quantification of this compound in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is ideal for volatile and thermally stable compounds, often requiring chemical derivatization for non-volatile analytes to make them suitable for GC analysis. nih.gov GC-MS provides high sensitivity and specificity, making it a powerful tool for identifying and quantifying trace amounts of compounds and their metabolites in biological samples. mdpi.comchromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that has become the gold standard for quantitative analysis of drugs and metabolites in biological fluids. mdpi.com This method couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. mdpi.com

LC-MS/MS offers exceptional sensitivity, often reaching sub-nanogram per milliliter levels, and high specificity due to the use of multiple reaction monitoring (MRM). nih.govnih.gov This makes it particularly suitable for detecting the very low concentrations of this compound and its metabolites that are often present in biological samples. mdpi.comnih.gov The technique's ability to minimize matrix effects and provide accurate quantification makes it indispensable in toxicological and metabolic studies. lcms.czmdpi.com

Table 3: Comparison of Chromatographic Methods

| Method | Separation Principle | Analytes | Sensitivity/Specificity |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. sciex.com | Non-volatile, thermally labile compounds. chromatographyonline.com | Moderate to high, depending on the detector. |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.gov | Volatile, thermally stable compounds. nih.gov | High sensitivity and high specificity. mdpi.com |

| LC-MS/MS | Combines HPLC separation with tandem mass spectrometry detection. mdpi.com | Wide range of compounds in complex matrices. mdpi.com | Very high sensitivity and very high specificity. mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Molecular Biology Techniques for Investigating Gene and Protein Regulation

Understanding the impact of this compound on cellular function requires the use of molecular biology techniques to investigate changes in gene and protein expression. csic.es The conversion of genetic information from DNA into a functional product, like a protein, is known as gene expression. yourgenome.org

Recent research has shown that the parent compound, 3-methylcholanthrene (3-MC), can induce malignant transformation in urothelial cells. nih.gov This process involves alterations in gene expression, partly through mechanisms like N6-methyladenosine (m6A) modification of mRNA, which affects mRNA stability and translation efficiency. nih.gov Studies investigating 3-MC-induced transformation have utilized a range of "omics" methodologies, including transcriptomics (analyzing all RNA transcripts), proteomics (analyzing the entire protein complement), and specific m6A profiling to identify key regulated molecules. nih.gov

Techniques such as RNA sequencing (RNAseq) and quantitative real-time PCR (qPCR) are used to measure changes in gene expression levels. csic.es Western blotting and proteomic approaches, like mass spectrometry-based protein identification, are employed to analyze protein accumulation and modification. csic.es These methods are crucial for identifying the specific genes and proteins, such as SLC3A2 and SLC7A5, whose expression is altered by exposure to compounds like 3-MC, providing insight into the molecular mechanisms of action. nih.gov The regulation of these genes can occur at the transcriptional level, where transcription factors bind to enhancer regions of DNA to control the rate of transcription. embl.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methylcholanthrene |

| Benzo[a]pyrene |

| 9,10-dimethylbenzanthracene |

| SLC3A2 |

| SLC7A5 |

| Tryptophan |

| Tyrosine |

| N6-methyladenosine |

| Metanephrine |

| Normetanephrine |

| 3-methoxytyramine |

| Dopamine |

| Epinephrine |

| Norepinephrine |

| Flualprazolam |

| Isotonitazene |

| Alprazolam |

| Nornicotine |

| Anabasine |

| Pyrrolidine |

| Piperidine |

| Formic acid |

| Dimethylamine |

| Citric acid |

| Lactic acid |

| Cysteine |

| Glutathione (B108866) |

| Ascorbate |

| Tocopherols |

| Thromboxane B2 |

RT-qPCR and Western Blotting for Expression Analysis

Quantitative reverse transcription PCR (RT-qPCR) and Western blotting are fundamental techniques for quantifying gene and protein expression levels, respectively. researchgate.netbitesizebio.comsigmaaldrich.cn In the context of 3-MC research, these methods have been pivotal in validating findings from broader screening assays and elucidating the roles of specific molecules in pathways affected by the compound.

For instance, a study on uroepithelial transformation induced by 3-MC utilized these techniques to validate multi-omics sequencing data. nih.gov Researchers observed the transformation of the SV-HUC-1 human uroepithelial cell line into MC-SV-HUC T2 cells after 3-MC exposure. RT-qPCR analysis confirmed significantly elevated mRNA levels of the solute carrier genes SLC3A2 and SLC7A5 in the transformed cells compared to the parent cell line. nih.govresearchgate.net Complementing the gene expression data, Western blotting demonstrated a corresponding increase in the protein expression of SLC3A2 and SLC7A5 in the MC-SV-HUC T2 cells. nih.govresearchgate.net These findings highlight how 3-MC can upregulate specific genes at both the mRNA and protein levels, implicating these solute carriers in the transformation process.

Further research has also employed Western blotting to investigate the expression of key regulatory proteins in 3-MC-induced carcinogenesis. Studies have shown that in cells transformed by 3-MC, the expression of METTL3, an m⁶A methyltransferase, was slightly increased, while the expression of ALKBH5, an m⁶A demethylase, was significantly decreased. nih.gov This differential regulation suggests a role for m⁶A RNA modification in mediating the translational effects observed for genes like SLC3A2 and SLC7A5. nih.gov

Table 1: Gene and Protein Expression Changes in Response to 3-Methylcholanthrene

| Gene/Protein | Cell Line | Method | Finding | Reference |

| SLC3A2 | SV-HUC-1 vs. MC-SV-HUC T2 | RT-qPCR | Increased mRNA expression | nih.govresearchgate.net |

| SLC7A5 | SV-HUC-1 vs. MC-SV-HUC T2 | RT-qPCR | Increased mRNA expression | nih.govresearchgate.net |

| SLC3A2 | SV-HUC-1 vs. MC-SV-HUC T2 | Western Blot | Increased protein expression | nih.govresearchgate.net |

| SLC7A5 | SV-HUC-1 vs. MC-SV-HUC T2 | Western Blot | Increased protein expression | nih.govresearchgate.net |

| METTL3 | SV-HUC-1 vs. MC-SV-HUC T2 | Western Blot | Slightly increased protein expression | nih.gov |

| ALKBH5 | SV-HUC-1 vs. MC-SV-HUC T2 | Western Blot | Significantly decreased protein expression | nih.gov |

Chromatin Immunoprecipitation (ChIP) and Microarray Analysis for DNA-Protein Interactions and Gene Profiling

To understand how 3-MC influences gene expression at the transcriptional level, researchers employ Chromatin Immunoprecipitation (ChIP) combined with microarray analysis (ChIP-chip) or sequencing (ChIP-seq). epigenie.comcd-genomics.commiltenyibiotec.com This powerful combination identifies the specific genomic locations where proteins, such as transcription factors, bind. thermofisher.com

A key protein in mediating the effects of 3-MC is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. nih.govnih.gov Upon binding to 3-MC, the AHR translocates to the nucleus and binds to specific DNA sequences, regulating gene expression. A seminal study used ChIP-chip to map the AHR-binding sites across the genome in T-47D human breast cancer cells after treatment with 3-MC. nih.govnih.gov The analysis identified 241 genomic regions bound by the AHR in response to 3-MC. nih.govnih.gov

Further analysis of these binding regions revealed a significant overrepresentation of the AHR-responsive element, confirming the specificity of the interaction. nih.govnih.gov Conventional ChIP assays followed by qPCR validated the recruitment of AHR to 26 of these regions, where the resulting gene expression changes varied from activation to inhibition, and in some cases, no effect was observed. nih.gov This demonstrates the complex and context-dependent nature of AHR-mediated gene regulation.

The study also revealed dynamic aspects of these interactions. Time-course ChIP assays showed that 3-MC induces gene-specific changes in histone modifications, such as H3 acetylation and methylation, and leads to an oscillatory binding pattern of AHR with a periodicity of 1.5 to 2 hours. nih.govnih.gov These findings underscore the dynamic nature of DNA-protein interactions and chromatin remodeling in response to 3-MC.

Table 2: Summary of ChIP-chip Findings for 3-Methylcholanthrene-AHR Interaction

| Parameter | Finding | Cell Line | Reference |

| AHR-Bound Regions | 241 identified regions | T-47D | nih.govnih.gov |

| Validated Regions | 26 confirmed by conventional ChIP-qPCR | T-47D | nih.gov |

| Common Regions with TCDD | 127 regions were also bound by AHR with TCDD | T-47D | nih.gov |

| Binding Dynamics | Oscillatory binding of AHR with a 1.5-2 hour period | T-47D | nih.govnih.gov |

| Histone Modifications | Gene-specific changes in H3 acetylation and methylation | T-47D | nih.gov |

Computational and In Silico Modeling for Predicting Interactions and Activity

Computational and in silico modeling techniques offer predictive insights into the behavior of chemical compounds, reducing reliance on time-consuming and expensive laboratory experiments. sjifactor.compharm-int.com These methods are used to predict the interactions of molecules with biological targets and to forecast the activity of related, un-tested compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.netresearchgate.net It is widely used to predict the binding affinity and mode of interaction between a ligand, like a 3-MC metabolite, and a target protein, such as a receptor or enzyme. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time. scielo.sa.cr MD simulations provide a detailed view of the conformational changes and stability of the complex, offering a more dynamic picture than the static snapshot provided by docking. nih.govchemicalpapers.com While specific docking and MD simulation studies for this compound are not prominent in the literature, these methods are standard for polycyclic aromatic hydrocarbons. The general approach involves docking the compound into the ligand-binding pocket of a target protein, like the AHR. The simulation would then assess the stability of the binding pose, calculating metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and movement of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comwikipedia.org The fundamental principle is that structurally similar chemicals are likely to have similar biological properties. toxicology.org

QSAR models are built using a "training set" of compounds with known activities. The model identifies key structural or physicochemical properties (descriptors) that correlate with activity. uclouvain.be Once validated, the model can predict the activity of new or untested compounds, such as analogs of this compound. mdpi.com

For a series of polycyclic aromatic compounds, a QSAR model could be developed to predict carcinogenicity or AHR binding affinity. Descriptors for the model might include molecular weight, logP (a measure of hydrophobicity), electronic properties (like the energy of the highest occupied molecular orbital), and topological indices. toxicology.org By inputting the descriptors for various analogs of this compound, the QSAR model could generate predictions of their potential activity, helping to prioritize which analogs should be synthesized and tested in the lab. This approach is particularly valuable for screening large libraries of virtual compounds and for understanding the structural features that drive toxicity. uclouvain.benih.gov

Future Research Directions and Emerging Avenues for 3 Methylcholanthrene 2 One Studies

Integration with Systems Biology and Multi-Omics Approaches

A holistic understanding of the impact of 3-Methylcholanthrene-2-one requires a shift from single-endpoint studies to a more integrated, systems-level perspective. Multi-omics approaches, which combine data from various molecular levels, are crucial for constructing a comprehensive picture of the cellular and organismal responses to this compound. nih.govfrontlinegenomics.commdpi.com

Transcriptomics, Proteomics, and Metabolomics to Unravel Complex Biological Networks

The advent of high-throughput technologies has enabled the simultaneous analysis of the transcriptome, proteome, and metabolome, offering unprecedented insights into biological systems. mdpi.com Integrating these "omics" datasets is a powerful strategy to elucidate the complex biological networks perturbed by this compound. gene-quantification.denih.govfrontiersin.org

Transcriptomics: Studies have already begun to map the changes in gene expression following exposure to 3-MC. For instance, in T-47D human breast cancer cells, 3-MC treatment led to the identification of 241 AHR-bound genomic regions, revealing a host of potential target genes. oup.com Future transcriptomic studies can expand on this by examining different cell types, exposure durations, and the influence of the metabolic activation of 3-MC to this compound. This will help in identifying not just direct gene targets but also the downstream cascades that are affected.

Proteomics: While transcriptomics reveals the genetic blueprint, proteomics provides a snapshot of the functional protein landscape. Changes in protein expression and post-translational modifications following exposure to this compound can be quantified. This is critical as proteins are the primary effectors of cellular processes. For example, understanding how 3-MC affects the levels and activity of key enzymes like cytochrome P450s, which are involved in its own metabolism, is a key area of investigation. grafiati.com

Metabolomics: Metabolomics focuses on the small molecule metabolites present within a cell, tissue, or organism. This provides a direct readout of the physiological state and the biochemical activity of enzymes. By analyzing the metabolomic profile after exposure to this compound, researchers can identify altered metabolic pathways, such as those related to energy production, amino acid metabolism, or lipid synthesis. This can provide crucial clues about the functional consequences of the transcriptomic and proteomic changes.

The true power of these approaches lies in their integration. mdpi.com By combining data from transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of the cellular response to this compound. This can reveal novel pathways and regulatory hubs that are not apparent from any single omics dataset alone. gene-quantification.denih.govfrontiersin.org For example, a decrease in the transcript of a metabolic enzyme, a corresponding decrease in its protein level, and an accumulation of its substrate would provide strong evidence for the disruption of that specific metabolic pathway.

Epigenomics in Understanding Long-Term Effects

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. news-medical.net These changes can be long-lasting and are increasingly recognized as mediators of the long-term effects of environmental exposures. nuffieldbioethics.org

The study of how this compound and its parent compound, 3-MC, influence the epigenome is a critical frontier. Research has shown that 3-MC can cause cell-cycle arrest through histone deacetylation, highlighting the importance of epigenetic mechanisms in its mode of action. plos.org Future epigenomic studies could investigate:

Global and gene-specific DNA methylation patterns: Does exposure to this compound lead to widespread changes in DNA methylation? Are specific gene promoters or regulatory regions targeted for methylation or demethylation, and how does this correlate with changes in gene expression?

Histone modifications: What is the full spectrum of histone modifications (acetylation, methylation, phosphorylation, etc.) induced by this compound? How do these modifications alter chromatin structure and accessibility, thereby influencing gene transcription?

Transgenerational epigenetic inheritance: A more speculative but important area is whether the epigenetic changes induced by this compound can be passed down to subsequent generations. frontiersin.org While evidence for such inheritance in mammals is still debated, investigating this possibility is crucial for understanding the full scope of its potential health impacts. nuffieldbioethics.orgfrontiersin.org

By integrating epigenomic data with transcriptomic and other omics data, a more complete picture of the long-term consequences of exposure to this compound can be developed. This could explain how transient exposure can lead to persistent changes in cellular function and disease susceptibility. nih.gov

Development of Novel Experimental Platforms and Assays

Advancing our understanding of this compound necessitates the development and application of innovative experimental systems. These platforms can provide more physiologically relevant models and enable high-throughput screening to dissect its biological activities.

Future research could benefit from:

Three-dimensional (3D) organoid and spheroids cultures: These models more closely mimic the complex architecture and cell-cell interactions of native tissues compared to traditional 2D cell cultures. Studying the effects of this compound in organoids derived from various tissues (e.g., liver, lung, prostate) could provide more accurate insights into its tissue-specific toxicity and carcinogenic potential.

Microfluidic "organ-on-a-chip" systems: These devices allow for the culture of multiple cell types in a micro-environment that recapitulates the physiological functions of an organ. They can be used to study the metabolism, transport, and effects of this compound in a dynamic and controlled manner, and even to model interactions between different organs.

High-content imaging and screening: Combining automated microscopy with sophisticated image analysis allows for the simultaneous measurement of multiple cellular parameters in response to a compound. This can be used to screen for a wide range of cellular effects of this compound, such as changes in cell morphology, organelle function, and protein localization, in a high-throughput manner.

Novel molecular communication platforms: Advanced experimental setups can be designed to simulate complex biological environments and study chemical signaling at a micro-level. arxiv.org

These advanced platforms will be instrumental in generating more relevant and predictive data on the biological activities of this compound.

Role in Unraveling Fundamental Biological Processes (e.g., Cell Signaling, Differentiation)

3-Methylcholanthrene (B14862) and its metabolites, including this compound, have proven to be valuable tools for probing fundamental biological processes. Their ability to interact with specific cellular pathways allows researchers to dissect complex signaling networks and developmental programs.

Cell Signaling: 3-MC is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in xenobiotic metabolism. ebi.ac.uk However, the signaling downstream of AhR is complex and cell-type specific. nih.gov For example, 3-MC can either activate or repress estrogen receptor signaling depending on the cellular context. nih.gov It can also modulate RhoA-dependent signaling pathways, leading to cell-cycle arrest. plos.org Future studies using this compound can further delineate the intricate crosstalk between AhR and other major signaling pathways, such as those involving MAP kinases, PI3K/Akt, and NF-κB.

Cell Differentiation: The influence of 3-MC on cell differentiation is multifaceted and appears to be highly context-dependent. It has been shown to inhibit the differentiation of osteoblasts and osteoclasts, potentially impacting bone formation. oup.comnih.gov Conversely, in other contexts, it can trigger the differentiation of bronchial basal cells into alveolar tumor cells. oup.com Investigating how this compound specifically influences the fate of various stem and progenitor cell populations is a promising area of research. This could involve studying its effects on embryonic stem cells, induced pluripotent stem cells (iPSCs), and adult stem cells from different tissues.

By using this compound as a chemical probe, researchers can gain deeper insights into the fundamental mechanisms that govern cell signaling and differentiation, processes that are often dysregulated in disease.

Advanced Mechanistic Studies on Specificity and Selectivity of Interactions

While it is known that 3-MC and its derivatives interact with the AhR, the specificity and selectivity of these interactions, and their downstream consequences, are not fully understood. Advanced mechanistic studies are needed to elucidate these molecular details.

Structural Biology: Determining the high-resolution crystal structures of this compound bound to the AhR and other potential protein targets would provide invaluable information about the molecular basis of its activity. This could reveal key amino acid residues involved in binding and help explain the selectivity of its interactions.

Comparative Ligand Studies: Comparing the effects of this compound with other AhR ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), can reveal important differences in their biological activities. Studies have already shown that 3-MC and TCDD can induce differential recruitment of the AhR to gene promoters, suggesting that they can act as selective AhR modulators. oup.comoup.com Further comparative studies can help to identify the molecular determinants of this selectivity.

Role of Metabolism: The metabolism of 3-MC to various derivatives, including this compound, is a critical factor in its biological activity. researchgate.netaacrjournals.org Future research should focus on the specific roles of these different metabolites. For example, are certain metabolites more potent activators of specific signaling pathways? Do they have different binding affinities for the AhR or other proteins? Answering these questions will require the synthesis of pure metabolic standards and the development of sensitive analytical methods to track their formation and fate within cells. A mechanistic hypothesis suggests that reactive metabolites of 3-MC can form DNA adducts that are targeted to specific regulatory elements of genes, leading to sustained changes in gene expression. tandfonline.com

By combining these advanced mechanistic approaches, a more precise and nuanced understanding of how this compound exerts its biological effects can be achieved, paving the way for a better assessment of its potential risks and its utility as a chemical probe in biological research.

Q & A

Q. What are the primary analytical methods for identifying and characterizing 3-Methylcholanthrene-2-one and its metabolites in biological samples?

Answer:

- HPLC Isolation : Reverse-phase HPLC is critical for isolating metabolites like 9,10-dihydroxy-9,10-dihydro-3MC-2-one from rat liver microsomal preparations .

- Spectroscopic Characterization : UV-visible absorption, mass spectrometry (MS), and circular dichroism (CD) are used to confirm structural features and enantiomeric ratios (e.g., 84:16 (9R,10R):(9S,10S) in dihydrodiol metabolites) .

- Chiral Stationary Phase HPLC : Essential for resolving enantiomers in metabolic studies .

Q. How is this compound metabolized in vivo, and what are the implications for carcinogenicity studies?

Answer:

- Metabolic Pathway : Rat liver microsomes metabolize 3MC-2-one into 9,10-dihydroxy-9,10-dihydro-3MC-2-one, suggesting activation via a bay-region 9,10-diol-7,8-epoxide pathway, analogous to 3MC and 1-OH-3MC .

- Carcinogenic Potential : The formation of diol-epoxides aligns with established mechanisms for polycyclic aromatic hydrocarbon (PAH) carcinogenicity, implicating DNA adduct formation .

Q. What are the key toxicological properties of this compound in experimental models?

Answer:

-

Toxicity Data :

Test System Dose/Result Reference Mouse skin (TDLo) 90 mg/kg/20 weeks: Carcinogenic Mouse subcutaneous (TDLo) 120 mg/kg/6 weeks: Neoplastigenic -

Mutagenicity : Positive in Salmonella (20 nmol/plate) and hamster lung (15 nmol/plate) assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro mutagenicity data and in vivo carcinogenicity results for this compound?

Answer:

- Experimental Design :

- Species-Specific Metabolism : Compare metabolic activation pathways across species (e.g., rat vs. human microsomes) to identify interspecies variability .

- Dose-Response Analysis : Use subchronic dosing regimens to bridge gaps between acute mutagenicity (e.g., Ames test) and chronic carcinogenicity studies .

- Epigenetic Factors : Assess histone modifications or DNA methylation changes in long-term exposure models to explain discrepancies .

Q. What methodological strategies are recommended for studying enantioselective metabolism of this compound derivatives?

Answer:

- Chiral Chromatography : Employ chiral stationary phase HPLC to quantify enantiomer ratios, as demonstrated for 9,10-dihydrodiol metabolites .

- Stereochemical Probes : Synthesize isotopically labeled enantiomers (e.g., deuterated analogs) to track metabolic fate and DNA adduct formation .

- Computational Modeling : Use molecular docking simulations to predict enzyme (e.g., CYP450) stereoselectivity for diol-epoxide intermediates .

Q. How should researchers design experiments to validate the metabolic activation pathway of this compound?

Answer:

- Inhibition Studies : Co-administer CYP450 inhibitors (e.g., α-naphthoflavone) with 3MC-2-one to confirm enzyme involvement in diol-epoxide formation .

- Adduct Characterization : Use LC-MS/MS to identify DNA adducts in target tissues (e.g., skin or liver) post-exposure .

- Comparative Metabolism : Compare metabolic profiles of 3MC-2-one with structurally related carcinogens (e.g., benzo[a]pyrene) to infer shared activation mechanisms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation :

- PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (Category 4 for oral, dermal, and inhalation routes) .

- Waste Disposal : Follow EPA guidelines for genotoxic compounds, as 3MC-2-one is a "questionable carcinogen" with mutagenic data .

- Decomposition Monitoring : Avoid heating above decomposition thresholds to prevent acrid smoke and irritant fumes .

Key Methodological Recommendations

- Prioritize enantiomer-resolved analyses to avoid misinterpreting metabolic or toxicological data .

- Cross-validate in vitro findings with in vivo models to account for systemic factors (e.g., bioavailability, tissue distribution) .

- Adhere to ICH guidelines for experimental reproducibility, including rigorous documentation of microsomal preparations and statistical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。